Calcifediol monohydrate, also known as 25-hydroxycholecalciferol monohydrate, is a metabolite of vitamin D3, playing a crucial role in calcium homeostasis and bone metabolism. It is primarily produced in the liver from vitamin D3 (cholecalciferol) and is considered a significant biomarker for vitamin D status in humans. The empirical formula of calcifediol monohydrate is , with a molecular weight of approximately 418.7 g/mol .
Calcifediol is derived from dietary sources of vitamin D3, which include fatty fish, liver, egg yolks, and fortified foods. Additionally, it can be synthesized from ergosterol, a compound found in yeast and fungi, through various chemical processes . The compound is produced under controlled conditions adhering to Good Manufacturing Practice and Hazard Analysis and Critical Control Points standards to ensure safety and efficacy .
Calcifediol monohydrate is classified as a fat-soluble vitamin and a steroid hormone. It falls under the category of secosteroids due to its structural characteristics, which include a broken steroid ring. This classification underscores its biological activity and importance in human health.
The synthesis of calcifediol monohydrate can be achieved through several methods:
Calcifediol monohydrate has a complex molecular structure characterized by its steroid framework with multiple hydroxyl groups. The structural formula can be represented as follows:
Calcifediol undergoes various biochemical reactions in the body:
Calcifediol exerts its effects primarily through its active form, calcitriol:
Relevant analytical techniques such as high-performance liquid chromatography have been employed to determine purity levels and identify related substances .
Calcifediol monohydrate has several applications:
Calcifediol monohydrate (25-hydroxyvitamin D₃·H₂O) is synthesized endogenously through the hepatic hydroxylation of cholecalciferol (vitamin D₃). This process involves the addition of a hydroxyl group (-OH) at the carbon-25 position of the vitamin D₃ side chain, forming a stable hydrate. The reaction occurs primarily in hepatic microsomes and mitochondria, where cholecalciferol binds to vitamin D-binding protein (DBP) for transport to hepatocytes [6] [10]. The monohydrate form enhances stability in biological matrices, facilitating its role as the major circulating vitamin D metabolite (half-life: 15–30 days) [4] [9]. The conversion efficiency depends on substrate availability, influenced by cutaneous vitamin D₃ synthesis or dietary intake.
The 25-hydroxylation step is catalyzed by cytochrome P450 enzymes (CYPs), predominantly CYP2R1 and CYP27A1. CYP2R1, a microsomal enzyme, exhibits high substrate specificity for vitamin D₃ and is the principal 25-hydroxylase in humans. Genetic mutations in CYP2R1 (e.g., rs10741657) reduce catalytic activity by >50%, directly impairing calcifediol synthesis [5] [8]. In contrast, CYP27A1, a mitochondrial enzyme, hydroxylates multiple sterols and contributes secondarily to calcifediol production. Kinetic studies reveal CYP2R1’s superior affinity for cholecalciferol (Km = 1.2 μM) compared to CYP27A1 (Km = 5.8 μM) [1] [10]. Obesity and liver diseases diminish CYP2R1 expression, leading to reduced calcifediol levels [2] [6].
Table 1: Key Enzymes in Calcifediol Biosynthesis
Enzyme | Localization | Affinity (Km) | Genetic Influence | Tissue Expression |
---|---|---|---|---|
CYP2R1 | Microsomal | 1.2 μM | rs10741657 (activity loss) | Liver, skin |
CYP27A1 | Mitochondrial | 5.8 μM | rs4674344 (moderate impact) | Liver, macrophages |
Calcifediol undergoes further hydroxylation at the 1α-position to form calcitriol (1,25-dihydroxyvitamin D₃), the biologically active hormone. Renal 1α-hydroxylation is mediated exclusively by CYP27B1 in proximal tubule cells and is tightly regulated by:
Extra-renal 1α-hydroxylation occurs in immune cells (macrophages, monocytes), keratinocytes, and the placenta. Unlike renal synthesis, extra-renal CYP27B1 is immune to PTH/FGF23 regulation but responds to inflammatory cytokines (e.g., IFN-γ, TNF-α) [6] [9]. This pathway supports autocrine/paracrine calcitriol signaling, critical for immune modulation and barrier function. In chronic kidney disease (CKD), renal CYP27B1 activity declines, but extra-renal synthesis persists, partially maintaining local calcitriol levels [3] [9].
Table 2: Contrasting Renal and Extra-Renal Calcifediol Metabolism
Feature | Renal 1α-Hydroxylation | Extra-Renal 1α-Hydroxylation |
---|---|---|
Primary Enzyme | CYP27B1 (proximal tubules) | CYP27B1 (macrophages, keratinocytes) |
Regulators | PTH (↑), FGF23 (↓), serum Ca²⁺/PO₄³⁻ | Inflammatory cytokines (IFN-γ, TNF-α) |
Biological Role | Systemic calcium homeostasis | Local immunomodulation, barrier defense |
CKD Impact | Severely impaired | Preserved |
The expression and activity of hepatic 25-hydroxylases are modulated by multiple factors:
Catabolism involves CYP24A1, which hydroxylates calcifediol at the 24-position, initiating side-chain cleavage to form water-soluble calcitroic acid. Calcitriol potently induces CYP24A1 transcription via vitamin D response elements (VDREs), creating a negative feedback loop [6] [10].
Table 3: Regulatory Factors Influencing Hepatic 25-Hydroxylases
Factor | Effect on CYP2R1 | Effect on CYP27A1 | Mechanism |
---|---|---|---|
Bile acids | ↓ | ↓ | FXR-mediated repression |
rs12794714 polymorphism | ↓↓↓ | – | Reduced catalytic efficiency |
Inflammation (IL-6) | ↓↓ | ↓ | JAK/STAT signaling inhibition |
Insulin/IGF-1 | ↑↑ | – | Transcriptional activation |
Calcitriol | – | – | Indirect via CYP24A1 induction |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1